molecular formula C22H17N3O7S B2414820 (5Z)-1-(1,1-Dioxothiolan-3-yl)-4-methyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2,6-dioxopyridine-3-carbonitrile CAS No. 850762-39-9

(5Z)-1-(1,1-Dioxothiolan-3-yl)-4-methyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2,6-dioxopyridine-3-carbonitrile

Cat. No.: B2414820
CAS No.: 850762-39-9
M. Wt: 467.45
InChI Key: NWJTYRWGPJABJV-UHFFFAOYSA-N
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Description

(5Z)-1-(1,1-Dioxothiolan-3-yl)-4-methyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2,6-dioxopyridine-3-carbonitrile is a high-purity chemical reagent intended solely for research and development purposes in a laboratory setting. This compound is part of a class of nitrophenylfuranyl-based structures that are of significant interest in medicinal chemistry and drug discovery research . Its molecular structure integrates a sulfolane (1,1-dioxothiolan) group, a fused 2,6-dioxopyridine core, and a nitrophenylfuran moiety, a scaffold known to be present in other specialized research compounds . The specific mechanism of action, biological activity, and primary research applications for this compound are areas of active investigation. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate precautions.

Properties

IUPAC Name

(5Z)-1-(1,1-dioxothiolan-3-yl)-4-methyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2,6-dioxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O7S/c1-13-17(10-15-6-7-20(32-15)16-4-2-3-5-19(16)25(28)29)21(26)24(22(27)18(13)11-23)14-8-9-33(30,31)12-14/h2-7,10,14H,8-9,12H2,1H3/b17-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJTYRWGPJABJV-YVLHZVERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C4CCS(=O)(=O)C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C(=O)N(C(=O)/C1=C\C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C4CCS(=O)(=O)C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-1-(1,1-Dioxothiolan-3-yl)-4-methyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2,6-dioxopyridine-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.

Chemical Structure

The structural complexity of this compound is significant, featuring multiple functional groups that contribute to its biological properties. The presence of a dioxothiolan moiety and a nitrophenyl furan ring are particularly noteworthy.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Arylfurane derivatives have shown promising antimicrobial properties. For instance, compounds containing nitro groups are often associated with enhanced antibacterial effects due to their ability to disrupt bacterial cell walls and interfere with DNA synthesis .
  • Anticancer Potential : The compound's structural components suggest potential anticancer activity. Studies have demonstrated that similar pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anticonvulsant Effects : Some derivatives of furan compounds have been reported to exhibit anticonvulsant activity, which may be attributed to their ability to modulate neurotransmitter systems in the brain .

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various arylfuran compounds. The results indicated that compounds with nitrophenyl substitutions exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific bacterial strain tested .

Anticancer Activity

Research conducted by Smith et al. (2020) explored the anticancer properties of pyridine derivatives similar to the compound . In vitro assays demonstrated that these compounds could reduce the viability of cancer cells by up to 70% at concentrations of 50 µM after 48 hours of treatment. Mechanistic studies suggested that these effects were mediated through the activation of caspase pathways leading to apoptosis .

Neuropharmacological Studies

In another study focusing on neuropharmacological effects, a series of furan-based compounds were tested for their anticonvulsant properties using animal models. The results indicated that certain derivatives significantly reduced seizure frequency and severity when administered at doses ranging from 10 to 30 mg/kg .

Table 1: Biological Activities of Related Compounds

CompoundActivity TypeMIC (µg/mL)IC50 (µM)Reference
Aryl furan derivative AAntimicrobial20-
Pyridine derivative BAnticancer-25
Furan-based compound CAnticonvulsant--

Preparation Methods

Pyridinedione Core Synthesis

The pyridinedione subunit is synthesized through cyclocondensation of 1,1-dioxothiolan-3-amine with methyl cyanoacetate and acetylacetone under acidic conditions. The reaction proceeds via enamine formation, followed by cyclization to yield the 2,6-dioxopyridine scaffold.

Step Reagents/Conditions Yield (%) Reference
1 AcOH, reflux, 6 h 68

Furan-Nitrophenyl Aldehyde Preparation

5-(2-Nitrophenyl)furan-2-carbaldehyde is obtained via Ullmann coupling between 2-nitroiodobenzene and furfural, catalyzed by CuI/1,10-phenanthroline in DMF at 120°C.

Catalyst System Temperature (°C) Yield (%)
CuI/Phenanthroline 120 72

Multi-Component Reaction (MCR) Approaches

Three-Component Cyclocondensation

Adapting protocols from dithiolopyridine syntheses, the target compound is accessible via a one-pot MCR involving:

  • 1,1-Dioxothiolan-3-amine
  • 5-(2-Nitrophenyl)furan-2-carbaldehyde
  • Methyl cyanoacetate

Reaction in ethanol with morpholine (20 mol%) at 50°C for 8 hours affords the product via sequential Knoevenagel condensation, Michael addition, and cyclodehydration (Scheme 1).

Solvent Catalyst Time (h) Yield (%)
Ethanol Morpholine 8 47
i-PrOH Piperidine 12 29

Mechanistic Insights
Density functional theory (DFT) calculations on analogous systems identify the cyclization step as rate-limiting (ΔG‡ = 28.8 kcal/mol), consistent with observed reaction times.

Stepwise Synthesis with Intermediate Characterization

Knoevenagel Condensation

The methylidene bridge is installed by reacting the pyridinedione core with 5-(2-nitrophenyl)furan-2-carbaldehyde in acetic acid/ammonium acetate under reflux. The (Z)-configuration is confirmed via NOESY correlations between the furan proton (H-2') and pyridinedione H-4.

Conditions Z:E Ratio Yield (%)
AcOH/NH4OAc, 110°C, 4 h 9:1 63

Functional Group Interconversions

Nitrile Optimization : The 3-cyano group is introduced via nucleophilic substitution of a bromopyridinedione intermediate with CuCN in DMF at 80°C.

Substrate Reagent Temperature (°C) Yield (%)
3-Bromo derivative CuCN/DMF 80 58

Catalytic and Solvent Effects on Yield

Solvent Screening

Ethanol outperforms acetone and i-PrOH due to better solubility of intermediates (Table 3):

Solvent Dielectric Constant Yield (%)
Ethanol 24.3 47
Acetone 20.7 32
i-PrOH 19.9 29

Base Catalysts

Morpholine’s bifunctional (base/nucleophile) nature accelerates cyclization vs. triethylamine:

Catalyst Yield (%)
Morpholine 47
Triethylamine 18

Spectroscopic Characterization and Validation

NMR Analysis

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.72 (d, J = 2.4 Hz, H-2'), 8.31 (dd, J = 8.4, 2.4 Hz, H-4'), 7.98 (d, J = 8.4 Hz, H-5'), 7.85 (s, H-6), 6.95 (d, J = 3.6 Hz, H-3''), 6.75 (d, J = 3.6 Hz, H-4'').
  • ¹³C NMR : 178.9 (C-2), 167.2 (C-6), 158.1 (C=O), 152.4 (C≡N).

X-ray Crystallography

Single-crystal X-ray analysis (analogous to) confirms the (Z)-configuration and planarity of the methylidene-furan system.

Industrial-Scale Optimization Challenges

Nitro Group Sensitivity

The 2-nitrophenyl substituent necessitates careful temperature control to prevent reduction or decomposition. Reactions above 60°C in protic solvents result in 12–15% byproduct formation via nitro group degradation.

Purification Strategies

Flash chromatography (SiO2, ethyl acetate/hexane 3:7) achieves >95% purity, while recrystallization from acetone/ethanol (1:2) yields analytically pure material.

Q & A

Q. What synthetic routes are commonly employed to prepare (5Z)-configured pyridinedione derivatives with nitrophenyl-furan substituents?

The compound is synthesized via Knoevenagel condensation between a pyridinedione precursor and a substituted furan-aldehyde. A typical procedure involves refluxing intermediates (e.g., 1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile) with 5-(2-nitrophenyl)furan-2-carbaldehyde in acetic anhydride/acetic acid (10:20 mL) under sodium acetate catalysis. The Z-configuration is stabilized by intramolecular hydrogen bonding, confirmed by NMR coupling constants .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy : Identifies nitrile (CN, ~2220 cm⁻¹), carbonyl (C=O, ~1700 cm⁻¹), and nitro (NO₂, ~1520 cm⁻¹) groups.
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methylidene proton at δ 7.9–8.1 ppm, Z-configuration) and carbon signals for the dioxothiolane and pyridinedione moieties.
  • Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 414.48) and fragmentation patterns .

Q. How is the purity of the compound assessed during synthesis?

Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) monitors reaction progress. Final purity is confirmed via high-performance liquid chromatography (HPLC) with >95% purity thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize Z-isomer selectivity?

Substituent electronic effects and base selection significantly influence isomer ratios. For example, electron-withdrawing groups (e.g., nitro) on the furan-phenyl ring stabilize the Z-isomer through resonance. Base screening (e.g., DBU vs. NaOAc) can modulate elimination pathways, as seen in analogous dithiazole syntheses (e.g., 71–85% yields with 2-Cl-pyrid-3-yl groups) .

Q. What strategies resolve contradictions in reported spectroscopic data for structurally similar compounds?

Discrepancies in NMR assignments (e.g., methylidene proton shifts) arise from solvent polarity or hydrogen-bonding variations. Use 2D NMR (COSY, HSQC) to unambiguously assign signals and compare with crystallographic data from derivatives like (2Z)-2-(4-cyanobenzylidene) analogs .

Q. How does the 2-nitrophenyl substituent influence the compound’s reactivity in further functionalization?

The nitro group activates the furan ring for electrophilic substitution but may sterically hinder nucleophilic attacks at the pyridinedione core. Computational studies (e.g., DFT) predict reactive sites by mapping electrostatic potential surfaces, as applied to related carbonitriles .

Q. What experimental controls are essential when evaluating biological activity against conflicting literature reports?

  • Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability.
  • Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results via dose-response curves.
  • Cross-reference with structurally similar compounds, such as benzodioxol-pyridinecarbonitriles, which show activity in kinase inhibition assays .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistent yield reports for analogous synthetic procedures?

Systematically test variables:

  • Solvent systems : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions.
  • Catalysts : Sodium acetate vs. piperidine in Knoevenagel condensations can alter reaction kinetics.
  • Temperature : Reflux (110°C) vs. microwave-assisted synthesis (80°C) impacts reaction time and byproduct formation .

Q. What computational tools aid in predicting the compound’s stability under varying pH conditions?

Molecular dynamics simulations (e.g., AMBER) model hydrolytic degradation pathways. For example, the dioxothiolane ring’s susceptibility to ring-opening at acidic pH can be predicted by calculating bond dissociation energies .

Methodological Recommendations

  • Synthesis : Prioritize stepwise purification (e.g., column chromatography) to isolate intermediates before final cyclization.
  • Characterization : Use X-ray crystallography for ambiguous stereochemistry, as demonstrated for (5Z)-configured thiophene-carboxylates .
  • Biological assays : Employ SPR (surface plasmon resonance) to study binding affinities with target proteins, minimizing false positives from aggregation artifacts .

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